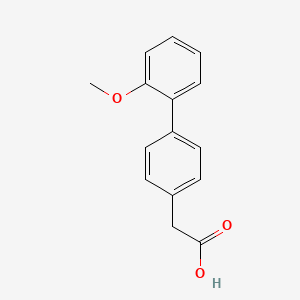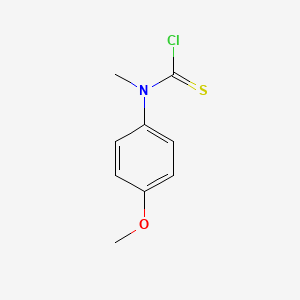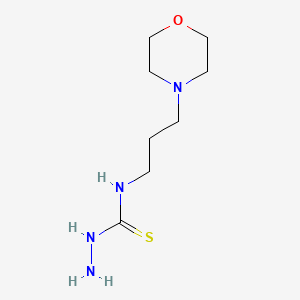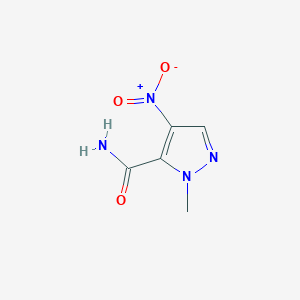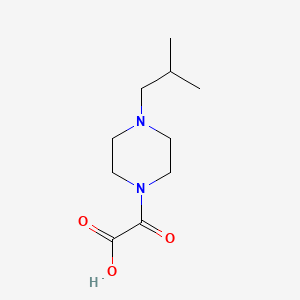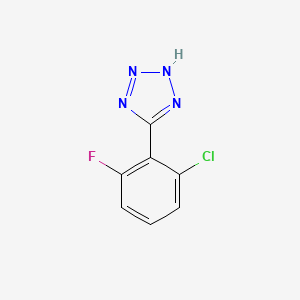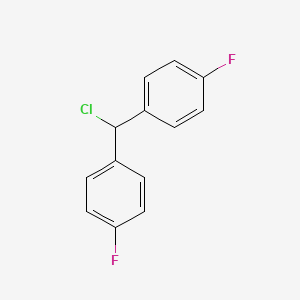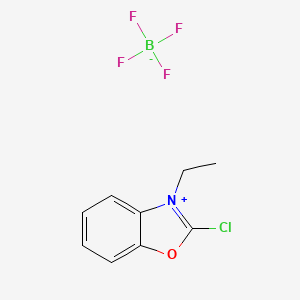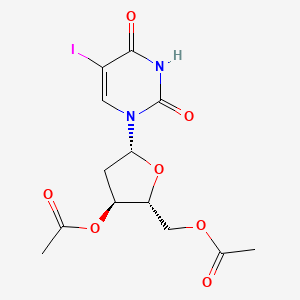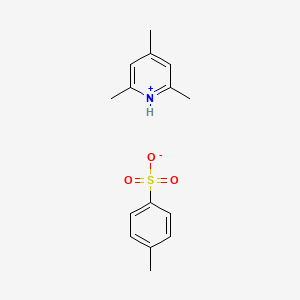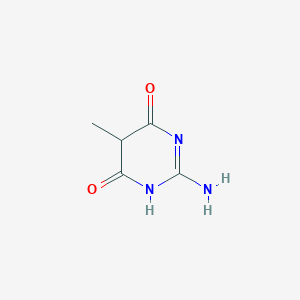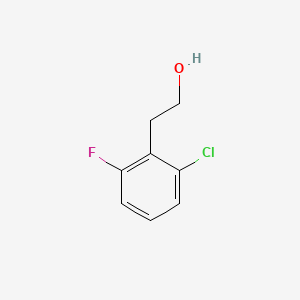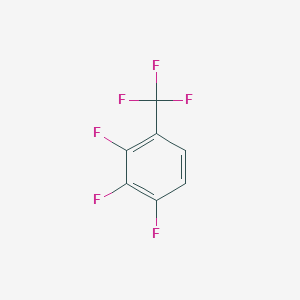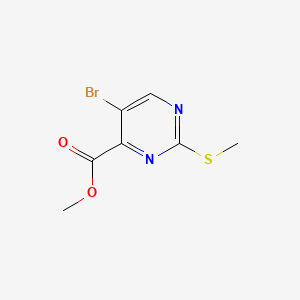
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
概述
描述
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be described.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve reporting properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
Antiviral Activity
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate and its derivatives have been explored for their antiviral properties. Notably, certain pyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Some of these derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, with minimal toxicity (Hocková et al., 2003).
Inhibition of Dihydrouracil Dehydrogenase and Uridine Phosphorylase
Phenylselenenyl- and phenylthio-substituted pyrimidines, including derivatives of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, have been studied for their inhibitory effects on enzymes like dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase). These compounds have displayed selective anti-HIV activity in human lymphocytes, indicating potential therapeutic applications (Goudgaon et al., 1993).
Synthesis of Heterocyclic Compounds
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a key precursor in the synthesis of various heterocyclic compounds. It has been used to synthesize thiadiazine derivatives, which are of interest due to their potential biological activities (Rahimizadeh et al., 2007). Additionally, its derivatives have been employed in the efficient synthesis of biheterocyclic compounds like triazolylmethyl-pyrimidines, which have potential applications in medicinal chemistry (Aquino et al., 2017).
Nucleotide Analogs Synthesis
The compound has been used in synthesizing nucleotide analogs, which are significant in the study of DNA and RNA as well as in drug development. For example, the synthesis of 6-methylenesubstituted pyrimidines, which are useful intermediates in nucleotide analog synthesis (Zanatta et al., 2006).
安全和危害
This would involve detailing the compound’s toxicity, flammability, and other hazards. Safety precautions for handling and storage would also be provided.
未来方向
This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
属性
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJIEWTRJTWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383359 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | |
CAS RN |
50593-91-4 | |
| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
